molecular formula C13H13BrN2O B375389 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine CAS No. 503039-05-2

5-bromo-N-(4-methoxybenzyl)pyridin-2-amine

Cat. No.: B375389
CAS No.: 503039-05-2
M. Wt: 293.16g/mol
InChI Key: KADHEDDBYDZCJK-UHFFFAOYSA-N
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Description

5-bromo-N-(4-methoxybenzyl)pyridin-2-amine is an organic compound with the molecular formula C12H12BrN3O It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a 4-methoxybenzyl group at the nitrogen atom of the 2-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-2-aminopyridine and 4-methoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The 5-bromo-2-aminopyridine is reacted with 4-methoxybenzyl chloride under reflux conditions to yield the desired product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-methoxybenzyl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-N-(4-methoxybenzyl)pyridin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(4-methoxybenzyl)pyrimidin-2-amine: This compound is structurally similar, with a pyrimidine ring instead of a pyridine ring.

    5-bromo-2-(4-methoxybenzylamino)pyrimidine: Another similar compound with a pyrimidine ring and a methoxybenzyl group.

Uniqueness

5-bromo-N-(4-methoxybenzyl)pyridin-2-amine is unique due to its specific substitution pattern and the presence of both bromine and methoxybenzyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

5-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-17-12-5-2-10(3-6-12)8-15-13-7-4-11(14)9-16-13/h2-7,9H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADHEDDBYDZCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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